molecular formula C16H25BO4 B6306257 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester CAS No. 1003323-26-9

3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester

Cat. No.: B6306257
CAS No.: 1003323-26-9
M. Wt: 292.2 g/mol
InChI Key: JSRAVTWWXNWEPV-UHFFFAOYSA-N
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Description

3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. The compound’s structure includes a phenyl ring substituted with two methoxymethyl groups and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 3,5-bis(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acidic reagents such as hydrochloric acid or catalysts like platinum on carbon can be employed.

Major Products:

    Suzuki–Miyaura Coupling: The major products are biaryl compounds or styrene derivatives, depending on the coupling partner.

    Protodeboronation: The major product is the corresponding phenyl derivative without the boronic ester group.

Scientific Research Applications

Chemistry: 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components. Its role in forming stable and diverse molecular structures is crucial in material science.

Mechanism of Action

Suzuki–Miyaura Coupling: The mechanism involves three main steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.

Molecular Targets and Pathways: The primary target is the palladium catalyst, which facilitates the coupling reaction. The pathways involve the formation and breaking of carbon-palladium and carbon-boron bonds.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 3-Methoxyphenylboronic acid pinacol ester
  • 4-Bromomethylphenylboronic acid pinacol ester

Uniqueness: 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester is unique due to its dual methoxymethyl substitution, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing complex molecules with specific functional groups.

Properties

IUPAC Name

2-[3,5-bis(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-12(10-18-5)7-13(9-14)11-19-6/h7-9H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAVTWWXNWEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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